molecular formula C16H13FN2O3S2 B2612969 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 683237-51-6

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2612969
CAS No.: 683237-51-6
M. Wt: 364.41
InChI Key: HZYJMSFHZPFWAK-VLGSPTGOSA-N
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Description

This compound belongs to the class of benzothiazole-derived benzamides, characterized by a 2,3-dihydro-1,3-benzothiazole core substituted with a methanesulfonyl group at position 6 and a methyl group at position 2. The benzamide moiety is fluorinated at the ortho position (2-fluoro) and forms a Z-configuration imine bond with the benzothiazole ring. The methanesulfonyl group enhances polarity and hydrogen-bonding capacity, while the fluorine atom may influence electronic properties and metabolic stability.

Properties

IUPAC Name

2-fluoro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c1-19-13-8-7-10(24(2,21)22)9-14(13)23-16(19)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYJMSFHZPFWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The fluorine atom can be introduced through nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-fluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group and the benzothiazole moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

The target compound’s benzothiazole core (6-methanesulfonyl, 3-methyl) differs from analogs in substituent type and position:

  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (): Replaces the 2-fluorobenzamide with a 4-methoxybenzenesulfonamide. Exhibits strong N–H···N hydrogen bonds (2.02 Å) and π-π stacking (3.954 Å) in its crystal structure, stabilizing the lattice .
  • 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide ():
    • Substitutes the benzothiazole core with a simpler thiazole ring.
    • The amide group forms moderate N–H···N hydrogen bonds (2.86 Å) and weaker C–H···O interactions (3.25 Å), leading to dimeric crystal packing .

Fluorination and Electronic Effects

  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ():
    • Features dual fluorine substituents and a dihydrothienylidene ring.
    • Exhibits a planar amide moiety (r.m.s. deviation = 0.048 Å), similar to the target compound, but lacks the methanesulfonyl group, reducing solubility .
  • N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides ():
    • Replaces the imine bond with a thiourea linker.
    • These derivatives show antibacterial activity (MIC = 8–32 µg/mL) against Gram-positive and Gram-negative bacteria, highlighting the role of sulfur atoms in bioactivity .

Crystal Packing and Hydrogen-Bonding Patterns

Compound Hydrogen Bonds (Å) π-π Interactions (Å) Space Group Reference
Target compound N–H···O (estimated ~2.1) 3.4–3.9 (predicted) Likely P21/c
4-Methoxy analog () N1–H1···N2 (2.02) Cg1–Cg2 (3.954) P21/c
2-Fluoro-N-(thiazol-2-yl)benzamide N–H···N (2.86) None observed P21/n

Biological Activity

The compound 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN3O3SC_{16}H_{16}FN_3O_3S. It features a fluorine atom at the 2-position and a methanesulfonyl group at the 6-position of the benzothiazole moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that benzothiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : These compounds have demonstrated potential in reducing inflammation through inhibition of various pro-inflammatory mediators.
  • Antimicrobial Properties : Benzothiazoles have been noted for their effectiveness against various bacterial and fungal strains.

The biological activity of 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could potentially modulate receptors related to pain and inflammation, similar to other benzothiazole derivatives.
  • Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, preventing their proliferation.

Anticancer Studies

A study on benzothiazole derivatives reported that compounds similar to 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Anti-inflammatory Effects

Research has shown that benzothiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating chronic inflammatory conditions .

Antimicrobial Activity

Benzothiazoles have been tested against different microbial strains with promising results. The compound's structure allows it to penetrate microbial membranes effectively, leading to cell death .

Case Studies

  • Study on Pain Relief : A dual inhibitor study involving benzothiazole derivatives demonstrated significant pain relief in animal models without the side effects typical of traditional analgesics .
  • Cancer Treatment Trials : Clinical trials evaluating similar compounds have shown improved outcomes in patients with specific types of cancers when combined with standard therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against bacterial strains

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